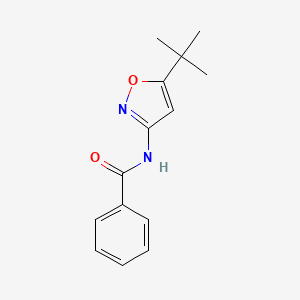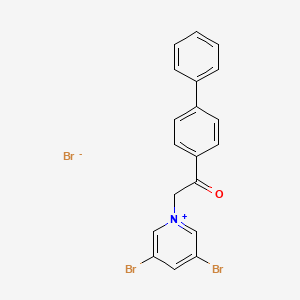![molecular formula C27H25N5OS B4920775 2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B4920775.png)
2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(1-PHENYLETHYL)ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazinoindole core, a phenethyl group, and a phenylethylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(1-PHENYLETHYL)ACETAMIDE involves multiple steps:
-
Formation of the Triazinoindole Core: : The triazinoindole core can be synthesized through a cyclization reaction involving an appropriate indole derivative and a triazine precursor. This step typically requires the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures (around 150-200°C).
-
Introduction of the Phenethyl Group: : The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction. This reaction involves the use of phenethyl chloride and an aluminum chloride catalyst. The reaction is carried out at room temperature under an inert atmosphere.
-
Attachment of the Sulfanyl Group: : The sulfanyl group is introduced through a nucleophilic substitution reaction. This step requires the use of a thiol reagent, such as thiophenol, and a base, such as sodium hydroxide. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
-
Formation of the Phenylethylacetamide Moiety: : The final step involves the formation of the phenylethylacetamide moiety through an amide coupling reaction. This reaction requires the use of an appropriate amine, such as phenylethylamine, and an acylating agent, such as acetic anhydride. The reaction is carried out under mild conditions, typically at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of automated systems for reagent addition and product isolation helps to improve yield and purity.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can occur at the triazinoindole core, leading to the formation of reduced triazinoindole derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl and phenylethylacetamide moieties. Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in an organic solvent such as tetrahydrofuran at low temperatures.
Substitution: Alkyl halides, amines, thiols; typically carried out in an organic solvent such as dichloromethane or ethanol at room temperature.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazinoindole derivatives
Substitution: Substituted phenethyl and phenylethylacetamide derivatives
科学研究应用
2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(1-PHENYLETHYL)ACETAMIDE has several scientific research applications:
-
Medicinal Chemistry: : The compound has shown potential as a lead compound for the development of new drugs, particularly for the treatment of cancer and neurological disorders. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug discovery.
-
Organic Synthesis: : The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
-
Materials Science: : The compound has potential applications in the development of new materials, particularly in the field of organic electronics. Its unique electronic properties make it a suitable candidate for use in organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(1-PHENYLETHYL)ACETAMIDE involves interactions with various molecular targets and pathways:
-
Molecular Targets: : The compound has been shown to interact with various enzymes and receptors, including kinases, proteases, and G-protein-coupled receptors. These interactions can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction.
-
Pathways Involved: : The compound can modulate several signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are involved in various cellular processes, including cell growth, survival, and inflammation.
相似化合物的比较
2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(1-PHENYLETHYL)ACETAMIDE can be compared with other similar compounds, such as:
-
This compound: : This compound has a similar structure but lacks the phenylethylacetamide moiety. It has similar reactivity and applications but may have different biological activity.
-
This compound: : This compound has a similar structure but lacks the phenethyl group. It has similar reactivity and applications but may have different electronic properties.
-
This compound: : This compound has a similar structure but lacks the sulfanyl group. It has similar reactivity and applications but may have different chemical properties.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields.
属性
IUPAC Name |
N-(1-phenylethyl)-2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5OS/c1-19(21-12-6-3-7-13-21)28-24(33)18-34-27-29-26-25(30-31-27)22-14-8-9-15-23(22)32(26)17-16-20-10-4-2-5-11-20/h2-15,19H,16-18H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACPWTXHHPAFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CCC5=CC=CC=C5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ETHYL 2-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4920696.png)

![ethyl 4-(4-chlorobenzyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4920727.png)
![2-butyl-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4920731.png)
![N-[3-(2,6-dimethylphenoxy)propyl]-2-methylpropan-2-amine](/img/structure/B4920732.png)

![ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4920742.png)
![4-chloro-3-[(5-chloropyridin-2-yl)sulfamoyl]-N-phenylbenzamide](/img/structure/B4920753.png)


![N-(3,4-difluorophenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B4920774.png)
![5-[2-(allyloxy)-5-chlorobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4920781.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B4920782.png)
![N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4920788.png)
